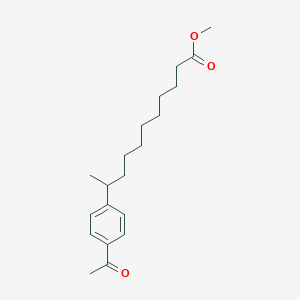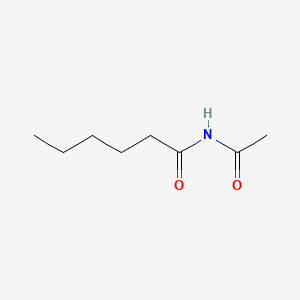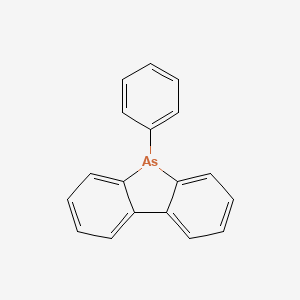
5H-Dibenzarsole, 5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Dibenzarsole, 5-phenyl- is an organoarsenic compound characterized by its unique structure, which includes a dibenzarsole core with a phenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenzarsole, 5-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromophenylacetylene with sodium azide in the presence of a copper catalyst to form the desired dibenzarsole structure . The reaction conditions often include the use of dimethyl sulfoxide (DMSO) as a solvent and heating to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for 5H-Dibenzarsole, 5-phenyl- are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety protocols due to the involvement of arsenic compounds.
Analyse Chemischer Reaktionen
Types of Reactions
5H-Dibenzarsole, 5-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
5H-Dibenzarsole, 5-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying the biological activity of organoarsenic compounds.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Possible applications in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 5H-Dibenzarsole, 5-phenyl- involves its interaction with biological molecules. The compound can bind to proteins and enzymes, potentially inhibiting their function. The exact molecular targets and pathways are still under investigation, but it is believed that the arsenic atom plays a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5H-Dibenzo[b,f]azepine: Similar structure but lacks the arsenic atom.
Phenylarsine oxide: Contains arsenic but has a different core structure.
Benzene derivatives: Various compounds with similar aromatic rings but different substituents.
Uniqueness
5H-Dibenzarsole, 5-phenyl- is unique due to the presence of both the dibenzarsole core and the phenyl substituent.
Eigenschaften
CAS-Nummer |
6633-49-4 |
|---|---|
Molekularformel |
C18H13As |
Molekulargewicht |
304.2 g/mol |
IUPAC-Name |
5-phenylbenzo[b]arsindole |
InChI |
InChI=1S/C18H13As/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H |
InChI-Schlüssel |
LMOSVIMZPPKUDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[As]2C3=CC=CC=C3C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



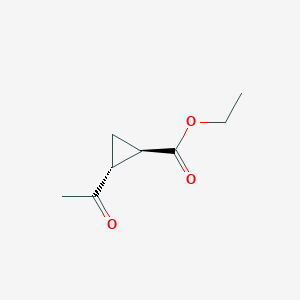

![Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione](/img/structure/B14727504.png)



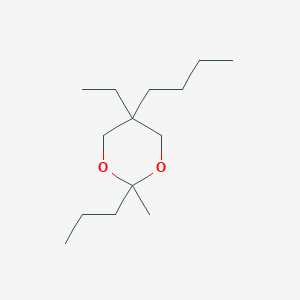
![2,2'-(1h-Pyrazolo[3,4-d]pyrimidine-4,6-diyldiimino)diethanol](/img/structure/B14727523.png)
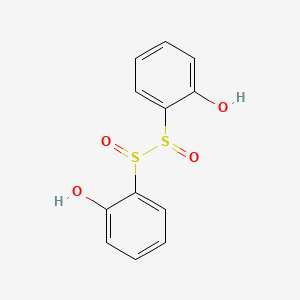
![4-Oxospiro[cyclohexane-1,9'-fluorene]-3-carbonitrile](/img/structure/B14727535.png)
